molecular formula C21H22N4O2 B157571 Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- CAS No. 129112-42-1

Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-

Cat. No. B157571
M. Wt: 362.4 g/mol
InChI Key: BTNKYUBXQPGOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and gastric cancer.

Scientific Research Applications

Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown promising results in inhibiting the growth of cancer cells and reducing tumor size. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to increase the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Mechanism Of Action

Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- targets FGFR tyrosine kinases, which play a critical role in cancer cell growth and survival. By inhibiting the activity of these kinases, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- prevents the growth and proliferation of cancer cells. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, further reducing tumor growth.

Biochemical And Physiological Effects

Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, which are all implicated in cancer cell growth and survival. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to reduce the expression of genes involved in cancer cell proliferation and survival. Finally, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.

Advantages And Limitations For Lab Experiments

Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and efficacy. However, there are also limitations to the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- in lab experiments. It is a potent inhibitor of FGFR tyrosine kinases, which may make it difficult to distinguish between the effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of these kinases. In addition, the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- may be limited by its toxicity and side effects.

Future Directions

There are several potential future directions for research on Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. One area of research is the development of combination therapies that include Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of cancer cell growth and survival. Another area of research is the development of more selective inhibitors of FGFR tyrosine kinases, which may reduce the toxicity and side effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. Finally, there is a need for further research on the mechanism of action of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and its potential use in the treatment of other types of cancer.

Synthesis Methods

The synthesis of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- involves several steps, starting with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-methyl-1-piperazinyl)aniline to form the corresponding amide. The amide is then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to form the quinazoline ring. Finally, the quinazoline intermediate is reacted with 4-(dimethylamino)phenol to form the target compound, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-.

properties

CAS RN

129112-42-1

Product Name

Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-[4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]oxyphenyl]ethanone

InChI

InChI=1S/C21H22N4O2/c1-15(26)16-7-9-17(10-8-16)27-20-18-5-3-4-6-19(18)22-21(23-20)25-13-11-24(2)12-14-25/h3-10H,11-14H2,1-2H3

InChI Key

BTNKYUBXQPGOCR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C

Other CAS RN

129112-42-1

synonyms

Acetophenol, 4-(2-(4-methyl-1-piperzinyl)-4-quinazolinyloxy)-

Origin of Product

United States

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